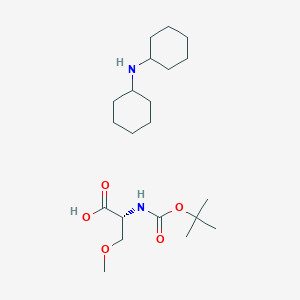

Boc-D-Ser(Me)-OH.DCHA

Description

Contextualization within Protected Amino Acid Derivative Chemistry

In chemical synthesis, particularly in the construction of peptides from their constituent amino acids, functional groups that are not intended to react at a particular step must be temporarily masked or "protected". libretexts.orgresearchgate.net This prevents unwanted side reactions, such as polymerization or reactions at the amino acid side chain, ensuring that the desired chemical bond is formed exclusively. masterorganicchemistry.com The chemistry of protected amino acids is therefore a cornerstone of modern synthetic chemistry. researchgate.net

Boc-D-Ser(Me)-OH.DCHA is a prime example of a multi-protected amino acid derivative, with each group serving a distinct purpose:

The Boc (tert-butoxycarbonyl) Group: This group protects the α-amino function of the D-serine. Introduced in the late 1950s, the Boc group is one of the most widely used amine protecting groups due to its robustness under a variety of reaction conditions, including basic and nucleophilic environments. rsc.org It is readily removed under mild acidic conditions (acidolysis), often using trifluoroacetic acid (TFA), which allows for the selective deprotection of the amine to enable subsequent bond formation. masterorganicchemistry.comrsc.org

The O-Methyl (Me) Group: The hydroxyl group on the side chain of serine is reactive and requires its own protection to prevent undesired acylation or other transformations during synthesis. The methyl ether in Boc-D-Ser(Me)-OH serves as a simple and stable protecting group for this hydroxyl function.

The Dicyclohexylamine (B1670486) (DCHA) Salt: The free carboxylic acid of an amino acid derivative can interfere with certain reactions and can make the compound difficult to purify and handle. By forming a salt with the bulky organic base dicyclohexylamine, the carboxylic acid is protected as a carboxylate anion. This salt formation often imparts crystallinity to the compound, making it a stable, free-flowing solid that is easier to weigh and store than the corresponding free acid, which may be an oil or an amorphous solid. researchgate.net This salt form enhances stability and facilitates handling during synthetic processes.

The combination of these three protecting groups makes this compound a highly practical and efficient building block for incorporation into target molecules.

Significance of Chiral D-Amino Acid Derivatives in Complex Molecular Architectures

Chirality, or "handedness," is a fundamental property of many biological molecules. While the vast majority of amino acids found in proteins in higher organisms are of the L-configuration, D-amino acids ("right-handed") are not merely laboratory curiosities. acs.orgwikipedia.org They are found in nature, playing crucial physiological roles, particularly in microorganisms, and are increasingly important tools in medicinal chemistry and materials science. acs.orgthieme-connect.com

The significance of incorporating D-amino acid derivatives like this compound into synthetic molecules stems from several key advantages:

Enhanced Biological Stability: Peptides constructed from L-amino acids are susceptible to rapid degradation by proteases, the natural enzymes that break down proteins. This limits their therapeutic potential. Incorporating D-amino acids into a peptide sequence can render the resulting peptide resistant to these enzymes, significantly increasing its half-life in biological systems. thieme-connect.com

Novel Structural Scaffolds: D-amino acids provide access to a chemical space that is largely unexplored by nature. Their use enables the design and synthesis of novel peptide and non-peptide structures with unique properties. For instance, D-amino acids are critical components of the cell walls of many bacteria, making them important targets in the development of antibiotics. acs.orgthieme-connect.com

Therefore, this compound is a valuable reagent for chemists seeking to leverage the unique properties of D-amino acids. It provides a stable, protected version of D-serine that can be readily used in the synthesis of modified peptides and other complex molecules designed for applications in drug discovery, diagnostics, and materials research. jylpharm.com

Data Tables

Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Full Chemical Name | N-(tert-butoxycarbonyl)-O-methyl-D-serine dicyclohexylamine salt | - |

| Synonym | Boc-Ser(Me)-OH DCHA | peptide.com |

| CAS Number | 51293-47-1 (for the free acid, Boc-D-Ser(Me)-OH) | medchemexpress.comchemicalbook.com |

| Molecular Formula | C₉H₁₇NO₅ · C₁₂H₂₃N | peptide.com |

| Molecular Weight | 400.59 g/mol | peptide.com |

| Appearance | Typically a white to off-white powder or crystalline solid | sigmaaldrich.com |

| Primary Application | Building block in peptide synthesis | medchemexpress.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym | Role in Article |

|---|---|---|

| N-(tert-butoxycarbonyl)-O-methyl-D-serine dicyclohexylamine salt | This compound | The subject of the article. |

| D-Serine | D-Ser | The core amino acid of the subject compound. |

| Dicyclohexylamine | DCHA | The basic counterion forming a salt with the carboxylic acid. |

| Di-tert-butyl dicarbonate (B1257347) | Boc₂O | A common reagent for introducing the Boc protecting group. |

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZHDSHEYMELJP-FCXZQVPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](COC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744254 | |

| Record name | N-(tert-Butoxycarbonyl)-O-methyl-D-serine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95105-33-2 | |

| Record name | N-(tert-Butoxycarbonyl)-O-methyl-D-serine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Applications in Peptide and Peptidomimetic Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Ser(Me)-OH.DCHA is well-suited for Boc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone methodology for the stepwise assembly of peptide chains on a solid support. sigmaaldrich.comrsc.org In this strategy, the N-terminal Boc group provides temporary protection and is selectively removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA), to allow for the subsequent coupling of the next amino acid in the sequence. rsc.orgorganic-chemistry.org

Coupling Chemistry and Efficiency in SPPS

The efficiency of incorporating Boc-D-Ser(Me)-OH into a growing peptide chain depends significantly on the choice of coupling reagents, which activate its free carboxyl group to facilitate amide bond formation. iris-biotech.de In Boc-SPPS, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are frequently used, often in conjunction with additives to enhance efficiency and minimize side reactions. google.compeptide.com

The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to carbodiimide-mediated couplings is a standard practice to suppress racemization and improve coupling rates by forming a more reactive HOBt-ester intermediate. peptide.compeptide.com For more challenging couplings, such as those involving sterically hindered amino acids, more potent uronium/aminium reagents like HBTU, TBTU, or HATU are employed. peptide.com Research on the related Fmoc-Ser(Me)-OH has shown that coupling can be successfully completed using DIC/HOAt, highlighting a non-basic condition that can be advantageous. mdpi.com The efficiency of these reactions is typically high, though it can be sequence-dependent and influenced by steric hindrance from the resin-bound peptide. iris-biotech.de

| Coupling Reagent/System | Typical Application | Potential for Racemization |

| DCC or DIC | Standard couplings in solution (DCC) or solid-phase (DIC). peptide.com | Moderate; can be significant without additives. peptide.com |

| DIC/HOBt | Standard method in Boc-SPPS to suppress racemization. peptide.compeptide.com | Low. peptide.com |

| HATU/DIPEA | Highly efficient for difficult couplings. peptide.com | Can be higher, especially under basic conditions with sensitive residues. mdpi.com |

| DIC/HOAt | Effective for challenging couplings, including methylated residues, under non-basic conditions. mdpi.com | Very low. mdpi.com |

Compatibility with Orthogonal Protecting Group Strategies

A key advantage of Boc-D-Ser(Me)-OH is its compatibility with orthogonal protecting group schemes, which are fundamental for synthesizing complex or modified peptides. researchgate.netbiosynth.com The N-terminal Boc group is acid-labile, while the O-methyl ether on the serine side chain is stable to the acidic conditions (e.g., TFA) used for Boc removal. organic-chemistry.orgug.edu.pl It is also stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group, another common N-terminal protecting group. organic-chemistry.org

This orthogonality allows for complex synthetic designs. For instance, Boc-D-Ser(Me)-OH can be used within a peptide segment that also contains residues with base-labile (Fmoc), photolabile (e.g., Nvoc), or fluoride-labile side-chain protecting groups. organic-chemistry.orgug.edu.pl This enables the selective deprotection and modification of specific sites on the peptide backbone or side chains while the O-methyl group remains intact. The use of such multi-layered protection schemes is exemplified by complex derivatives like Boc-Ser(Fmoc-Ser(tBu))-OH, which are designed for advanced synthetic strategies requiring multiple, independent deprotection steps.

Stereochemical Integrity Preservation during Solid-Phase Elongation

Maintaining the stereochemical purity of chiral amino acids during peptide synthesis is critical. The D-configuration of Boc-D-Ser(Me)-OH is a non-natural feature introduced for specific purposes, and its inversion (epimerization) to the L-form during coupling would compromise the final peptide's intended structure and function. peptide.commdpi.com

The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone (azlactone) intermediate, which is prone to deprotonation at the α-carbon. mdpi.combibliomed.org Studies have indicated that for serine derivatives, the choice of coupling conditions is paramount. The use of highly basic conditions, for example with HATU and the base DIPEA, has been shown to cause partial epimerization when coupling methylated serine residues. mdpi.com However, this side reaction can be effectively suppressed by using non-basic coupling conditions, such as DIC in the presence of HOAt. mdpi.com

Furthermore, research comparing O-methylated serine with unmodified serine found that racemization occurs to a similar extent in both, suggesting that the O-methyl group itself does not significantly accelerate the process. researchgate.net The data indicate that racemization of serine primarily occurs through direct abstraction of the alpha-proton by a base, a mechanism that can be controlled by the careful selection of coupling reagents and reaction conditions. mdpi.comresearchgate.net

Utilization in Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis remains a vital technique, particularly for the large-scale production of shorter peptides and for fragment condensation strategies. This compound is also a suitable building block for these methods. wiley-vch.de The Boc group is a classic protecting group for solution-phase synthesis, valued for its reliable introduction and cleavage. wiley-vch.de

In solution-phase synthesis, the DCHA salt form of the amino acid is particularly beneficial as it imparts enhanced crystallinity, making the compound easier to handle, purify, and store as a stable, non-hygroscopic solid. Before the coupling reaction, the free acid form, Boc-D-Ser(Me)-OH, is typically regenerated from the DCHA salt by an acid wash. Standard solution-phase coupling methods, including those using DCC, EDC, or mixed anhydrides, can then be employed to form the peptide bond. peptide.com The orthogonality of the O-methyl group is equally valuable in solution-phase synthesis, allowing for the construction of protected peptide fragments that can be selectively deprotected at other positions before being coupled together. ug.edu.pl

Role in the Construction of Non-Natural Peptides and Modified Peptide Scaffolds

The incorporation of non-natural amino acids is a powerful strategy for designing peptides with enhanced therapeutic properties, such as increased metabolic stability, improved receptor affinity, and controlled conformation. nih.govchemimpex.com this compound is a prime example of a building block that introduces two distinct non-natural features: D-chirality and side-chain O-methylation.

The D-configuration at the α-carbon makes the resulting peptide bond resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. chemimpex.com This significantly increases the biological half-life of the peptide. The O-methyl group replaces the natural hydroxyl group, which can alter the peptide's properties in several ways:

It removes a hydrogen bond donor, which can disrupt or modify secondary structures like β-sheets and turns. acs.org

It increases local hydrophobicity compared to the free hydroxyl group, potentially influencing peptide folding and interaction with biological membranes. nih.gov

It blocks potential sites of post-translational modification, such as O-glycosylation or O-phosphorylation. nih.gov

These modifications are crucial in the design of peptidomimetics, where the goal is to mimic the structure and function of a natural peptide while improving its drug-like properties. nih.gov By providing both enzymatic resistance and a modified side chain, Boc-D-Ser(Me)-OH serves as a versatile tool for creating novel peptide scaffolds.

Contribution to the Hydrophilicity of Peptide Segments

Table of Mentioned Chemical Compounds

| Abbreviation / Name | Full Chemical Name |

| 6-Cl-HOBt | 6-Chloro-1-hydroxybenzotriazole |

| Boc | tert-Butoxycarbonyl |

| Boc-D-Ser(Bzl)-OH | N-α-(tert-butoxycarbonyl)-O-benzyl-D-serine |

| Boc-D-Ser(Me)-OH | N-α-(tert-butoxycarbonyl)-O-methyl-D-serine |

| This compound | N-α-(tert-butoxycarbonyl)-O-methyl-D-serine dicyclohexylammonium (B1228976) salt |

| Boc-Ser(Fmoc-Ser(tBu))-OH | N-α-Boc-L-seryl-N-α-Fmoc-O-tert-butyl-L-serine |

| Bzl | Benzyl (B1604629) |

| Cbz | Carboxybenzyl |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DCHA | Dicyclohexylamine (B1670486) |

| DIC | N,N'-Diisopropylcarbodiimide |

| DIPEA | N,N-Diisopropylethylamine |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HOBt | 1-Hydroxybenzotriazole |

| HOAt | 1-Hydroxy-7-azabenzotriazole (B21763) |

| Nvoc | 6-Nitroveratryloxycarbonyl |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| TFA | Trifluoroacetic acid |

Stereochemical Control and Chiral Recognition in Transformations Involving Boc D Ser Me Oh.dcha

Enantiomeric Purity and its Implications for Downstream Synthesis

The determination of enantiomeric purity for protected amino acids like Boc-D-Ser(Me)-OH is typically achieved through chiral high-performance liquid chromatography (HPLC). sci-hub.se This often involves pre-column derivatization to form diastereomers that can be readily separated on a standard C18 column. One established method involves derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the free amine of the deprotected amino acid to create diastereomeric adducts with distinct retention times. sci-hub.se While this requires the removal of the Boc group prior to analysis, it is a highly sensitive and accurate method for quantifying the level of the L-enantiomer impurity. sci-hub.se

The use of Boc-D-Ser(Me)-OH as its dicyclohexylammonium (B1228976) (DCHA) salt can contribute to maintaining high enantiomeric purity. The crystalline nature of the salt, compared to the often-oily free acid, facilitates purification by recrystallization, a process that can effectively remove minor impurities, including the undesired L-enantiomer. google.com

Table 1: Analytical Methods for Enantiomeric Purity Determination of Protected Amino Acids

| Analytical Technique | Principle | Applicability to Boc-D-Ser(Me)-OH.DCHA | Reference |

| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | Applicable after conversion to the free acid. The choice of CSP is crucial. | phenomenex.com |

| HPLC with Chiral Derivatization | Formation of diastereomers with a chiral derivatizing agent (e.g., Marfey's reagent) followed by separation on a standard reversed-phase column. | Requires Boc deprotection. A highly sensitive and common method. | sci-hub.se |

| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral column. | Requires derivatization to increase volatility (e.g., esterification). | mdpi.com |

Influence of D-Configuration on Reaction Pathways and Selectivity

The absolute configuration of the α-carbon in Boc-D-Ser(Me)-OH is a powerful tool for inducing chirality in new stereocenters. The inherent (R)-configuration of the starting material governs the stereochemical outcome of reactions at or adjacent to the chiral center, a principle fundamental to asymmetric synthesis. unav.edu

A compelling example of this influence is seen in the diastereoselective alkylation of bicyclic derivatives formed from N-Boc-D-serine. In one study, N-Boc-D-serine methyl ester was converted into a rigid bicyclic N,O-acetal. unav.edu The subsequent alkylation of the enolate derived from this acetal (B89532) proceeded with a high degree of diastereoselectivity, where the electrophile added to the enolate face opposite to a sterically demanding substituent, with the stereochemical outcome being dictated by the initial (R)-configuration of the serine. unav.edu This demonstrates how the D-configuration of the serine backbone can be used to control the formation of new quaternary stereocenters with high fidelity.

The synthetic route to Lacosamide, an anticonvulsant drug, further highlights the importance of the D-serine backbone. The synthesis involves the O-methylation of N-Boc-D-serine, followed by amidation. The use of the D-enantiomer is crucial for establishing the correct stereochemistry in the final active pharmaceutical ingredient, which is critical for its biological function. Similarly, syntheses of l-diaminopropanoic acid (l-Dap) derivatives, which are non-proteinogenic amino acids, have utilized D-serine as the starting chiral template to ensure the correct final stereochemistry through a series of controlled transformations. mdpi.comresearchgate.net The chirality of the starting D-serine is preserved throughout the synthetic steps. mdpi.comresearchgate.net

Table 2: Examples of D-Configuration Directing Synthesis

| Starting Material | Reaction Type | Product | Key Outcome | Reference |

| N-Boc-D-serine methyl ester derivative | Diastereoselective Alkylation | Quaternary α-alkyl serine derivative | The (R)-configuration of the serine backbone controls the stereochemistry of the new quaternary center. | unav.edu |

| N-Boc-D-serine | Multi-step synthesis | Lacosamide | Ensures the correct (R)-configuration in the final drug molecule, which is essential for its activity. | |

| Nα-Fmoc-O-tert-butyl-D-serine | Reductive amination and oxidation | Protected l-Dap methyl esters | The D-configuration of the starting material is used to produce the desired L-configuration in the product through a planned synthetic sequence. | mdpi.comresearchgate.net |

Conformational Analysis of Derivatives and Their Impact on Molecular Interactions

The conformation of a molecule—the spatial arrangement of its atoms—is a key determinant of its reactivity and ability to engage in specific molecular interactions. For derivatives of Boc-D-Ser(Me)-OH, the bulky tert-butoxycarbonyl (Boc) group and the O-methyl ether side chain significantly influence the molecule's preferred conformation, which in turn affects how it interacts with other reagents or biological targets.

Conformational analysis of peptide structures containing D-serine derivatives has shown that the D-configuration can induce specific secondary structures, such as β-turns. The spatial arrangement of the Boc-protecting group, the D-serine core, and other functionalities dictates the molecule's interaction with biological targets. For example, computational studies on a dipeptide containing D-serine revealed that specific conformations, stabilized by intramolecular hydrogen bonds, were significantly lower in energy. These preferred conformations place substituents in defined regions of space, which can influence intermolecular recognition events.

The ability of synthetic receptors to engage in chiral recognition is highly dependent on the conformational complementarity between the host and the guest. Chiral receptors have been designed to selectively bind N-Boc-D-serine over its L-enantiomer. mdpi-res.com This selectivity arises from a precise three-point interaction (e.g., via hydrogen bonds) between the receptor and the chiral guest. The specific conformation adopted by the Boc-D-serine derivative is critical for achieving this lock-and-key fit. The O-methyl group in Boc-D-Ser(Me)-OH, while removing a hydrogen bond donor capability present in Boc-D-Ser-OH, introduces its own steric and electronic effects that would influence the conformational landscape and subsequent recognition events.

Table 3: Factors Influencing Conformation and Molecular Interactions

| Structural Feature | Influence on Conformation | Impact on Molecular Interactions | Reference |

| D-Configuration at α-Carbon | Induces specific backbone torsion angles (phi/psi), can promote turn-like structures in peptides. | Pre-organizes the molecule for specific chiral recognition by enzymes or synthetic receptors. | |

| Boc Protecting Group | Steric bulk restricts rotation around the N-Cα bond, influencing the local conformation. | Can shield one face of the molecule, directing the approach of reagents in a stereoselective manner. | unav.edu |

| O-Methyl Side Chain | Affects the rotational preference around the Cα-Cβ bond (χ1 angle) compared to a hydroxyl or a bulkier O-benzyl group. | Alters the hydrogen bonding potential and steric profile of the side chain, modifying interactions with binding partners. |

Reactivity and Mechanistic Considerations of Boc D Ser Me Oh.dcha in Organic Reactions

Selective Deprotection Chemistry of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile, selective removal under acidic conditions. wikipedia.orgorganic-chemistry.org

Acid-Labile Removal Mechanisms

The deprotection of the Boc group proceeds through an acid-catalyzed elimination mechanism. The initial step involves the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. wikipedia.orgtotal-synthesis.com This protonation enhances the electrophilicity of the carbonyl carbon.

Subsequently, the lone pair of electrons on the nitrogen atom initiates the fragmentation of the protecting group. This process leads to the formation of a stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the free amine. total-synthesis.com The tert-butyl cation is then typically scavenged by a nucleophile present in the reaction mixture or deprotonates to form isobutene gas. wikipedia.orgtotal-synthesis.com

Mechanism of Acid-Catalyzed Boc Deprotection

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen of the Boc group is protonated by a strong acid. |

| 2. Fragmentation | The protonated carbamate fragments to form a tert-butyl cation, carbon dioxide, and the free amine. |

Commonly used acidic reagents for Boc deprotection include neat trifluoroacetic acid (TFA), solutions of TFA in dichloromethane (B109758) (DCM), or hydrogen chloride in solvents like methanol (B129727) or ethyl acetate (B1210297). wikipedia.org

Prevention of Side Reactions during Deprotection

A primary concern during Boc deprotection is the potential for the highly reactive tert-butyl cation to alkylate nucleophilic residues within the molecule, particularly in peptide synthesis. wikipedia.orgpeptide.com Amino acids with nucleophilic side chains, such as tryptophan and methionine, are susceptible to this side reaction. peptide.compeptide.com

To mitigate this, "scavengers" are added to the deprotection cocktail. These are nucleophilic species that readily react with the tert-butyl cation, preventing it from modifying the desired product. wikipedia.org Common scavengers include anisole, thioanisole, and dithiothreitol (B142953) (DTT). wikipedia.orgpeptide.com

Another potential side reaction, particularly in peptides rich in serine and threonine, is the N-O acyl shift. iris-biotech.deug.edu.pl Under acidic conditions, the peptide backbone can rearrange, with the acyl group migrating from the nitrogen to the side-chain hydroxyl group of a neighboring serine or threonine residue. iris-biotech.de This can be minimized by careful control of reaction conditions and the use of appropriate protecting group strategies.

Cleavage of the O-Methyl Ether Protecting Group

The O-methyl ether on the serine side chain of Boc-D-Ser(Me)-OH.DCHA is generally stable to the acidic conditions used for Boc group removal. libretexts.org However, its cleavage can be achieved under more forcing conditions. Strong nucleophiles, such as thiophenolate, can be used to demethylate the ether. libretexts.org Alternatively, treatment with strong Lewis acids like boron tribromide (BBr3) in a solvent like dichloromethane is an effective method for cleaving methyl ethers. libretexts.org

Role of the Carboxyl Group in Activated Ester Formations and Coupling Reactions

The carboxylic acid functionality of Boc-D-Ser(Me)-OH is the site of reaction for forming amide bonds, a cornerstone of peptide synthesis. For the coupling reaction to proceed efficiently, the carboxyl group must be "activated" to enhance its electrophilicity. uniurb.it

This activation is typically achieved by converting the carboxylic acid into a more reactive species, such as an active ester, a symmetrical anhydride (B1165640), or an acyl halide. uniurb.it Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. mdpi.comacs.org Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used for their high reactivity and ability to minimize racemization. mdpi.comrsc.org

Once activated, the carboxyl group readily undergoes nucleophilic attack by the amino group of another amino acid or peptide, forming the desired peptide bond. The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize epimerization at the chiral center of the amino acid. mdpi.com

Common Coupling Reagents for Peptide Bond Formation

| Reagent Class | Examples | Additives |

|---|---|---|

| Carbodiimides | DCC, DIC | HOBt, HOAt |

Influence of the DCHA Counterion on Reaction Kinetics and Equilibria

The dicyclohexylamine (B1670486) (DCHA) salt form of Boc-D-Ser(Me)-OH offers several practical advantages in organic synthesis. DCHA is a bulky secondary amine that forms a stable, crystalline salt with the carboxylic acid. sigmaaldrich.comchemicalbook.com This often improves the handling characteristics and shelf-life of the amino acid derivative compared to the free acid, which may be an oil or a non-crystalline solid. sigmaaldrich.com

In the context of reaction kinetics, the DCHA must be removed prior to the coupling reaction to liberate the free carboxylic acid. This is typically achieved by an acidic workup or by in situ protonation. The presence of the DCHA salt can influence the solubility of the amino acid derivative in organic solvents, which can in turn affect reaction rates. For instance, improved solubility in a reaction solvent can lead to faster and more efficient coupling.

Furthermore, the basicity of the DCHA can play a role in certain reaction systems. For example, in some cases, the choice of a bulky secondary amine base like DCHA over a tertiary amine like N,N-diisopropylethylamine (DIPEA) has been shown to increase the yield of amide bond formation. dokumen.pub The specific influence of the DCHA counterion on reaction equilibria is complex and can depend on the specific reaction conditions, including the solvent, temperature, and other reagents present.

Derivatives and Structural Analogues of Boc D Ser Me Oh.dcha in Synthetic Chemistry

Comparative Analysis of Serine Derivatives with Alternative Hydroxyl Protecting Groups (e.g., Benzyl (B1604629), tert-Butyl)

The concept of orthogonality is paramount in multi-step synthesis; it refers to the ability to remove one protecting group selectively in the presence of others using distinct chemical conditions. biosynth.comorganic-chemistry.orgresearchgate.net This allows for precise control over which functional group reacts at each step. researchgate.net

Methyl (Me) Group: The methyl ether is a robust and generally stable protecting group. thieme-connect.de Its removal often requires harsh conditions, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃), which can limit its compatibility with sensitive peptides. thieme-connect.deuwindsor.ca This makes it less "orthogonal" in many standard peptide synthesis schemes and it is often considered a permanent or semi-permanent protecting group. uwindsor.ca

Benzyl (Bzl) Group: The benzyl ether is widely used in the Boc/Bzl strategy of peptide synthesis. ug.edu.plpeptide.com It is stable to the moderately acidic conditions used to remove the N-terminal Boc group (e.g., trifluoroacetic acid, TFA). rsc.org However, it can be cleaved by strong acids like hydrofluoric acid (HF) or by catalytic hydrogenolysis (H₂/Pd). peptide.comuwindsor.ca This provides a degree of orthogonality with acid-labile Boc groups and base-labile Fmoc groups.

tert-Butyl (tBu) Group: The tert-butyl ether is the standard protecting group for serine in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. peptide.comiris-biotech.de The tBu group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group from the N-terminus. biosynth.comiris-biotech.de It is, however, readily cleaved by moderate to strong acids like TFA, typically during the final step when the peptide is cleaved from the resin support. iris-biotech.de This Fmoc/tBu combination represents a truly orthogonal system. biosynth.com

Table 1: Comparative Analysis of Serine Hydroxyl Protecting Groups

| Protecting Group | Common Synthetic Strategy | Cleavage Conditions | Orthogonality Considerations |

|---|---|---|---|

| Methyl (Me) | Specialized applications | Strong acids (HBr, BBr₃) | Not orthogonal to standard acid- or base-labile groups; considered robust/permanent. thieme-connect.deuwindsor.ca |

| Benzyl (Bzl) | Boc/Bzl SPPS | Strong acid (HF), Hydrogenolysis | Orthogonal to Fmoc group; quasi-orthogonal to Boc group (cleaved by stronger acid). peptide.comrsc.org |

| tert-Butyl (tBu) | Fmoc/tBu SPPS | Moderate acid (TFA) | Orthogonal to the base-labile Fmoc group, allowing for selective deprotection. biosynth.comiris-biotech.de |

Protecting groups can significantly alter the physicochemical properties of an amino acid derivative, which in turn affects its handling and reactivity during synthesis. researchgate.netlabinsights.nl

Solubility: Unprotected serine has high polarity and is poorly soluble in many common organic solvents used for synthesis. Introducing non-polar protecting groups like methyl, benzyl, or tert-butyl increases the derivative's lipophilicity, thereby improving its solubility in organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dioxane. labinsights.nl This is crucial for achieving homogeneous reaction conditions and improving reaction efficiency.

Crystallinity: The nature of the protecting group can influence the ability of the amino acid derivative to crystallize. Crystalline solids are often preferred for purification and handling, as they are typically more stable and easier to weigh accurately than oils or amorphous foams. labinsights.nl

Steric Hindrance: The size of the protecting group can affect the reaction rates of subsequent steps. While necessary for protection, a bulky group like tert-butyl or benzyl can sterically hinder the approach of reagents to the nearby carboxylic acid during activation and coupling, potentially requiring longer reaction times or more potent coupling agents compared to the smaller methyl group.

Strategies for Modifying the Serine Side Chain for Diverse Applications

The hydroxyl group of the serine side chain serves as a versatile chemical handle for introducing a wide array of functionalities, leading to analogues with unique properties for various applications, including the development of peptidomimetics and pharmacologically active compounds. rsc.orgresearchgate.net

Key strategies for side chain modification include:

Alkylation and Arylation: Beyond simple methylation, the hydroxyl group can be converted to a variety of ethers (e.g., ethyl, allyl, benzyl) to modulate properties like hydrophobicity and stability. rsc.org

Glycosylation: The attachment of sugar moieties to the serine hydroxyl group (O-glycosylation) is a critical post-translational modification in nature. Synthetically, this is used to create glycopeptides for studying cell recognition, protein stability, and immune responses. tandfonline.comresearchgate.net

Phosphorylation: Introducing a phosphate (B84403) group (O-phosphorylation) mimics another key biological process. Synthetic phosphoserine derivatives are vital tools for investigating cellular signaling pathways.

Halogenation: Replacing the hydroxyl group with a halogen can alter electronic properties and serve as a precursor for further cross-coupling reactions.

Azide (B81097) Introduction: Conversion of the hydroxyl to an azide (e.g., via a Mitsunobu reaction) provides a chemical handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient conjugation to other molecules. rsc.org

Conversion to Other Amino Acids: The serine side chain can be chemically transformed into other amino acid side chains. For example, dehydration of serine can yield dehydroalanine (B155165), a precursor for synthesizing other non-natural amino acids. cdnsciencepub.com A notable example is the conversion of O-mesylated serine methyl ester into selenocysteine (B57510) derivatives via substitution with selenolate anions. thieme-connect.com

Table 2: Examples of Serine Side Chain Modification Strategies

| Modification Strategy | Resulting Functionality | Potential Application |

|---|---|---|

| Glycosylation | O-linked glycan | Synthesis of MUC1 glycopeptides for cancer research. researchgate.net |

| Alkylation/Arylation | Ether linkage (e.g., O-allyl, O-benzyl) | Tuning hydrophobicity and stability in peptide drugs. rsc.org |

| Conversion to Selenocysteine | Selenol group (-CH₂SeH) | Incorporation of selenoamino acids into peptides. thieme-connect.com |

| Formation of Dehydroalanine | Alkene | Precursor for synthesizing other non-natural amino acids. cdnsciencepub.com |

| Cyclization | Constrained ring systems | Creation of conformationally restricted peptide analogues. acs.orgnih.gov |

Preparation of N-Methylated and Other Substituted Serine Analogues

N-methylation of amino acids is a common feature in many natural products and is a valuable strategy in medicinal chemistry to improve metabolic stability, cell permeability, and conformational properties of peptides. acs.org

The synthesis of N-methylated serine derivatives can be challenging. Direct methylation of N-protected serine using reagents like methyl iodide and a base (e.g., NaH) can lead to side reactions, particularly β-elimination to form dehydroalanine derivatives, especially when the hydroxyl group is protected with a good leaving group like benzyl. cdnsciencepub.com This side reaction can be suppressed by conducting the reaction at lower temperatures. cdnsciencepub.com

A more robust and widely used method for preparing N-methyl amino acids is the oxazolidinone pathway . acs.orgresearchgate.net This multi-step process generally involves:

Condensation: An N-protected serine (e.g., Cbz-Ser-OH or Fmoc-Ser-OH) is condensed with formaldehyde (B43269) or paraformaldehyde, often under acidic catalysis, to form a cyclic 5-oxazolidinone (B12669149) intermediate. researchgate.net

Reductive Cleavage: The resulting oxazolidinone ring is reductively opened to yield the N-methylated amino acid. A common reagent for this step is triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). researchgate.net

This method avoids the harsh conditions of direct methylation and is applicable to a wide range of amino acids, providing good yields and preserving the stereochemistry of the original amino acid. acs.orgresearchgate.net

Other substituted serine analogues can be prepared through various synthetic routes. For instance, O-methyl-D-serine has been synthesized from starting materials like acrylic acid methyl ester through a sequence involving bromination, alcoholysis, and ammonolysis, followed by chiral resolution. google.com Chemoenzymatic methods have also been developed, utilizing enzymes for selective hydrolysis to obtain high enantiomeric purity. researchgate.net Furthermore, strategies involving metal complexes, such as Ni(II)-complexes of dehydroalanine, allow for the synthesis of various O-protected and α-substituted serine analogues through reactions like Michael addition and subsequent Cα-alkylation. rsc.orgrsc.org

Advanced Synthetic Applications and Methodological Advancements

Utilization in the Synthesis of Complex Natural Product Fragments

The incorporation of non-natural amino acids is a key strategy for modifying the properties of peptides and creating analogues of complex natural products. Boc-D-Ser(Me)-OH.DCHA is particularly useful in this regard. The D-configuration of the serine backbone is critical for synthesizing peptides with non-natural chirality, which can confer resistance to enzymatic degradation and modulate biological activity .

In the synthesis of derivatives of natural products like the antibiotic Synergimycin, diverse building blocks are employed to create libraries of structurally unique compounds justia.com. The O-methyl group on the serine side chain is a chemically robust ether that is stable under a wide range of reaction conditions used to remove other protecting groups. This stability is advantageous when constructing complex fragments, as it allows for selective deprotection and modification at other positions in the molecule without disturbing the serine side chain. This contrasts with other protecting groups like O-benzyl (Bzl), which is removed under hydrogenolysis conditions, or O-tert-butyl (tBu), which is highly acid-labile ug.edu.pl. The use of a stable O-methylated D-amino acid allows chemists to generate novel fragments that can be incorporated into natural product scaffolds to explore structure-activity relationships (SAR).

Table 1: Comparison of Common Side-Chain Protected D-Serine Derivatives

| Compound | Side-Chain Group | Key Features & Cleavage Conditions | Primary Application Context |

|---|---|---|---|

| Boc-D-Ser(Me)-OH | Methyl (Me) | Highly stable ether; resistant to standard acid (TFA) and hydrogenolysis. Requires harsh conditions (e.g., BBr₃) for cleavage. | Synthesis of stable peptidomimetics and fragments where permanent side-chain protection is desired. |

| Boc-D-Ser(Bzl)-OH | Benzyl (B1604629) (Bzl) | Stable to TFA but cleaved by strong acids (HF) and catalytic hydrogenolysis. | Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS). peptide.com |

| Boc-D-Ser(tBu)-OH | tert-Butyl (tBu) | Labile to strong acids like Trifluoroacetic acid (TFA). ug.edu.pl | Fmoc/tBu SPPS, where the side-chain is deprotected simultaneously with cleavage from the resin. ug.edu.pl |

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of different but structurally related molecules imperial.ac.uk. Protected amino acids are fundamental building blocks for these libraries, particularly those based on peptide or peptidomimetic scaffolds nih.gov. Boc-D-Ser(Me)-OH, often listed among the reagents for such syntheses, provides a means to introduce structural diversity justia.com.

The generation of these libraries often occurs on a solid support, such as a resin, using techniques like "split-and-mix" synthesis to create vast collections of unique compounds imperial.ac.ukgoogleapis.com. The choice of protecting groups is crucial for the success of these syntheses. The Boc group serves as a temporary N-alpha protection, removed at each cycle of amino acid addition, while the side-chain protecting group must remain intact until the final cleavage step peptide.com. The robust nature of the O-methyl group in Boc-D-Ser(Me)-OH ensures it withstands the repeated TFA treatments used for Boc deprotection during the synthesis of a library ug.edu.plpeptide.com.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or receptor affinity google.com. The synthesis of peptidomimetic libraries often involves modifying the standard peptide backbone or incorporating non-natural amino acids justia.com. This compound is an ideal reagent for this purpose. Its D-configuration alters the peptide backbone's conformation, while the O-methyl side chain provides a stable, non-natural functional group.

Reaction schemes for producing peptidomimetic libraries show that monomers derived from amino acids are coupled together, sometimes to form macrocyclic structures justia.com. The process starts with a resin support, and building blocks like Boc-D-Ser(Me)-OH are sequentially added. The stability of the O-methyl group allows for a wide range of subsequent chemical modifications to be performed on the growing molecule, enabling the creation of a highly diverse library from a common set of starting materials justia.comug.edu.pl.

The incorporation of this compound into various molecular scaffolds is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols peptide.com. The process begins with the deprotection of the N-terminal Boc group of the resin-bound peptide using an acid like TFA. The resulting free amine is then neutralized, often with a base like diisopropylethylamine (DIEA) peptide.com. Subsequently, a solution of this compound is activated with a coupling reagent (e.g., HBTU, HATU, or DIC) and added to the resin to form a new peptide bond google.com.

The dicyclohexylamine (B1670486) (DCHA) salt form of the amino acid is particularly advantageous as it improves the compound's crystallinity, stability, and solubility in organic solvents like N,N-Dimethylformamide (DMF) used in SPPS . This enhances handling and ensures efficient dissolution for the coupling reaction. The orthogonal nature of the O-methyl group relative to many other protecting groups is a key strategic element. For instance, an Fmoc-protected amino acid could be used elsewhere in the sequence, and its base-labile Fmoc group could be selectively removed without affecting the O-methyl ether, allowing for side-chain modifications or branching peptide.com.

Development of Novel Reaction Sequences Leveraging this compound

The chemical robustness of the O-methyl ether on the serine side chain enables the development of novel and complex reaction sequences that would not be feasible with more labile protecting groups like Bzl or tBu ug.edu.pl. Once incorporated into a peptide or other scaffold, the O-methylated serine residue is inert to the conditions of both Boc- and Fmoc-based peptide synthesis.

This stability allows for post-synthesis modifications on other parts of the molecule under conditions that would cleave other ethers. For example, a synthetic sequence could involve the removal of an acid-labile group from another residue, followed by a reaction on the newly exposed functional group, all while the O-methyl serine remains protected. This facilitates the synthesis of complex architectures, such as bicyclic peptides or molecules with multiple, differentiated functional handles for subsequent conjugation or labeling. The methyl ether acts as a permanent modification, effectively creating a novel, non-canonical amino acid residue within the final product.

Scale-Up Considerations for Industrial and Academic Production

Transitioning the synthesis of a peptide or peptidomimetic containing this compound from a laboratory scale to industrial or large-scale academic production involves several key considerations. The primary goal is to ensure high yield, purity, and reproducibility in a cost-effective manner .

Industrial production often relies on automated peptide synthesizers and large-scale reactors to handle significant quantities of reagents and resin . Reaction conditions, including solvent volumes, reaction times, and temperature, must be meticulously optimized to minimize the formation of side products and maximize coupling efficiency . The use of the DCHA salt of Boc-D-Ser(Me)-OH is beneficial for large-scale work due to its enhanced stability and solubility, which simplifies material handling and weighing operations . In academic settings, while the scale may be smaller, the principles of process optimization remain critical for conserving valuable and often expensive reagents.

Table 2: Summary of Scale-Up Considerations

| Factor | Challenge | Solution/Strategy | Reference |

|---|---|---|---|

| Reagent Handling | The free acid form of Boc-D-Ser(Me)-OH can be difficult to handle (e.g., non-crystalline). | Use the dicyclohexylammonium (B1228976) (DCHA) salt, which is a crystalline solid with improved stability and solubility. | |

| Reaction Efficiency | Incomplete coupling reactions lead to deletion sequences and difficult purifications. | Use excess reagents, optimized coupling agents (e.g., HATU), and monitor reaction completion (e.g., Kaiser test). | google.com |

| Process Control | Maintaining consistent reaction conditions (temperature, mixing) in large reactors. | Employ automated, temperature-controlled reactors and established standard operating procedures (SOPs). | |

| Cost-Effectiveness | Protected amino acids and coupling reagents are expensive. | Optimize reagent stoichiometry to use the minimum excess required for complete reaction; recycle solvents where feasible. | imperial.ac.uk |

| Purification | Removing impurities and side-products from large quantities of crude product. | Develop robust, scalable preparative HPLC methods with optimized gradients and column loading. | peptide.com |

Analytical Methodologies for Monitoring Reactions Involving Boc D Ser Me Oh.dcha

Spectroscopic Techniques for Reaction Progress Monitoring (e.g., NMR for stereochemical retention)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring reactions involving Boc-D-Ser(Me)-OH.DCHA. It provides detailed structural information, allowing for the confirmation of the desired product formation and the retention of stereochemistry.

¹H NMR spectroscopy is particularly useful for tracking the progress of reactions. Key proton signals, such as those from the Boc protecting group, the N-methyl group, and the α-proton of the serine backbone, can be monitored for shifts or disappearance, indicating the consumption of starting material and formation of the product.

A critical application of NMR is in the verification of stereochemical integrity, particularly at the α-carbon. While direct determination of enantiomeric excess by standard ¹H NMR is not feasible, the use of chiral solvating agents or the conversion of the analyte into diastereomers allows for the differentiation of enantiomers. For N-methylated amino acids, derivatization with a chiral agent like methyl (S)-(+)-mandelate can create diastereomeric esters with distinct NMR signals, enabling the quantification of enantiomeric purity. publish.csiro.aupublish.csiro.au Another approach involves the use of chiral solvating agents, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, which can induce chemical shift differences between the enantiomers in the NMR spectrum. publish.csiro.aupublish.csiro.au

Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to confirm the connectivity of atoms within the molecule, providing unambiguous structural elucidation of the reaction products. chemrxiv.org

Table 1: Representative ¹H NMR Chemical Shifts for Monitoring Reactions

| Functional Group | Representative Chemical Shift (ppm) | Information Provided |

| Boc group protons | ~1.4 | Presence and integrity of the N-terminal protecting group. |

| N-Methyl protons | ~2.3-2.8 | Confirmation of the N-methylation. |

| α-Proton | ~4.2-4.5 | Environment of the chiral center; can be used for stereochemical analysis with chiral auxiliaries. |

| β-Protons (CH₂) | ~3.5-3.9 | Side chain integrity. |

| O-Methyl protons | ~3.3 | Presence of the O-methyl group on the side chain. |

| DCHA protons | Multiple signals | Presence of the dicyclohexylamine (B1670486) counter-ion. |

Note: Actual chemical shifts can vary depending on the solvent and the specific molecular structure.

Chromatographic Methods for Purity Assessment in Synthetic Intermediates (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for assessing the purity of synthetic intermediates and the final product in reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is a quantitative method that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. rsc.org For Boc-protected amino acids, reversed-phase HPLC (RP-HPLC) is commonly used. A C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). The purity of a sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Chiral HPLC is a specialized application used to determine the enantiomeric purity of the compound. This is crucial for ensuring that no racemization has occurred during the synthesis. Polysaccharide-based chiral stationary phases (CSPs) have proven effective for the enantiomeric separation of Boc-protected amino acids. rsc.orgsemanticscholar.org The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving good separation. rsc.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative technique for monitoring reaction progress. crsubscription.comlibretexts.org A small amount of the reaction mixture is spotted on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The separation is based on the differential adsorption of the components to the stationary phase. By comparing the retention factor (Rf) of the spots with those of the starting material and expected product, one can quickly assess the status of the reaction.

Common solvent systems for the TLC analysis of Boc-protected amino acids include mixtures of ethyl acetate and hexane, or butanol, acetic acid, and water. chemicalforums.comresearchgate.net Visualization of the spots can be achieved using UV light if the compounds are UV-active, or by staining with reagents like ninhydrin (B49086) (for free amines) or other specific stains. chemicalforums.com

Table 2: Example Chromatographic Conditions for Purity Assessment

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

| RP-HPLC | C18 Silica Gel | Acetonitrile/Water gradient with 0.1% TFA | UV (210-220 nm) | Purity determination of starting materials, intermediates, and final product. |

| Chiral HPLC | Polysaccharide-based CSP (e.g., CHIRALPAK® IC) | Hexane/Isopropanol | UV (210-220 nm) | Determination of enantiomeric excess and confirmation of stereochemical retention. rsc.org |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (e.g., 3:1 v/v) | UV (254 nm), Ninhydrin stain | Rapid reaction monitoring for consumption of starting material and formation of product. chemicalforums.comsigmaaldrich.com |

Mass Spectrometry in Elucidating Reaction Products and By-products

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for confirming the molecular weight of the desired product and for identifying any by-products or impurities formed during the reaction.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for the analysis of protected amino acids. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, further confirming its identity.

In the context of reactions with this compound, mass spectrometry can be used to:

Confirm the successful coupling of the amino acid to another molecule by observing the expected increase in molecular weight.

Detect the presence of common by-products, such as those resulting from incomplete reactions, side reactions (e.g., racemization if coupled with a chiral separation method), or the loss of protecting groups.

When coupled with a chromatographic separation technique like HPLC (LC-MS), it allows for the separation and identification of individual components in a complex reaction mixture.

Table 3: Expected Mass Spectrometry Data for Key Species

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

| Boc-D-Ser(Me)-OH | C₁₀H₁₉NO₅ | 233.26 | 234.12 |

| Dicyclohexylamine (DCHA) | C₁₂H₂₃N | 181.32 | 182.25 |

| This compound | C₂₂H₄₂N₂O₅ | 414.58 | 234.12 (Boc-D-Ser(Me)-OH) and 182.25 (DCHA) |

Note: In ESI-MS, the salt complex will typically dissociate, and the individual components will be observed as protonated species.

Future Research Directions and Unexplored Synthetic Potential

Expanding the Scope of Derivatization Strategies

The O-methyl group of Boc-D-Ser(Me)-OH is generally considered a stable protecting group, resistant to the acidic conditions used for Boc deprotection and the basic conditions of Fmoc chemistry. However, future research could explore the selective modification of this ether linkage or other parts of the molecule to create a diverse range of non-natural amino acid derivatives.

One area of exploration is the development of methods for the selective demethylation of the O-methyl ether in the presence of other sensitive functional groups. This would provide access to a free hydroxyl group at a late stage in the synthesis, allowing for site-specific modifications such as glycosylation, phosphorylation, or the attachment of fluorescent labels or drug conjugates. While challenging, the development of enzymatic or highly selective chemical methods for this transformation would significantly enhance the versatility of Boc-D-Ser(Me)-OH as a synthetic intermediate.

Furthermore, derivatization is not limited to the side chain. The N-Boc protecting group can be replaced with other protecting groups to modulate solubility and reactivity. Additionally, the carboxylic acid can be activated in various ways to facilitate coupling with a broader range of nucleophiles beyond amino acids, such as amines, hydrazines, and hydroxylamines, to create novel peptidomimetic backbones. nih.gov The dicyclohexylammonium (B1228976) (DCHA) salt, which enhances stability and handling, could also be exchanged for other counterions to fine-tune the physical properties of the building block.

Future derivatization strategies could also focus on modifying the α-carbon. For instance, the development of methods for α-alkylation or α-arylation of the protected amino acid would yield highly substituted and conformationally constrained building blocks. These derivatives would be of significant interest for creating peptides with enhanced proteolytic stability and well-defined secondary structures.

A summary of potential derivatization sites and resulting products is presented below:

| Derivatization Site | Potential Modification | Resulting Product | Potential Application |

| O-Methyl Group | Selective Demethylation | Free Hydroxyl Group | Late-stage functionalization (e.g., glycosylation, phosphorylation) |

| N-Boc Group | Alternative Protection | Orthogonal Protecting Group | Modified solubility and reactivity profiles |

| Carboxylic Acid | Alternative Activation | Activated Esters, Acyl Halides | Coupling with non-amino acid nucleophiles |

| α-Carbon | Alkylation/Arylation | α,α-Disubstituted Amino Acid | Conformationally constrained peptides |

Application in Emerging Chemical Synthesis Paradigms

Beyond its traditional use in solid-phase peptide synthesis (SPPS), Boc-D-Ser(Me)-OH.DCHA has the potential to be a key component in a variety of emerging chemical synthesis paradigms.

Peptidomimetics and Macrocyclization: The incorporation of Boc-D-Ser(Me)-OH can introduce conformational constraints and improve the pharmacokinetic properties of peptides. nih.gov The O-methyl group can influence the local backbone conformation and participate in intramolecular interactions, making it a valuable tool in the design of peptidomimetics that mimic the secondary structures of natural peptides. nih.govgoogle.com There is significant potential in utilizing this building block in the synthesis of macrocyclic peptides, where the O-methylated serine residue can act as a key structural element to enforce a desired conformation for enhanced target binding and stability. nih.gov The synthesis of such complex molecules often requires a combination of solution-phase and solid-phase techniques where the specific properties of this compound can be advantageous.

Native Chemical Ligation (NCL) and Related Chemistries: NCL has revolutionized the synthesis of large peptides and proteins by allowing the chemoselective ligation of unprotected peptide fragments. mdpi.com While traditional NCL requires an N-terminal cysteine, various modifications and new ligation techniques are expanding the scope of this powerful method. scispace.com Future research could explore the development of novel ligation strategies where an O-methylated serine derivative could be converted into a reactive species for ligation. For example, methods that activate the serine side chain to form a handle for subsequent ligation could be adapted for O-methylated serine. nih.gov

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for binding to a biological target, and promising hits are then grown or linked to create more potent leads. nih.govrug.nl The unique structural and electronic properties of Boc-D-Ser(Me)-OH could make it an interesting scaffold or fragment for screening against various drug targets. The O-methyl group can provide a vector for further chemical elaboration, allowing for the systematic exploration of the chemical space around the initial fragment hit.

Synthesis of Glycopeptide Mimetics: The O-methyl group can be considered a simple mimic of a glycosidic bond. Therefore, Boc-D-Ser(Me)-OH could be used in the synthesis of glycopeptide mimetics, where the methyl group replaces a sugar moiety to study the role of the carbohydrate in biological recognition processes or to create more stable analogues of naturally occurring glycopeptides. beilstein-journals.orguni-konstanz.deresearchgate.net

Computational Studies to Predict Reactivity and Stereoselectivity

The use of computational chemistry and machine learning is becoming increasingly important in predicting the outcomes of chemical reactions and guiding synthetic strategies. For a non-standard amino acid like Boc-D-Ser(Me)-OH, computational studies can provide valuable insights into its reactivity and stereoselectivity in peptide coupling reactions and other transformations.

Predicting Coupling Efficiency: Machine learning models are being developed to predict the success of peptide synthesis based on the amino acid sequence and coupling conditions. nih.gov These models can be trained on large datasets of experimental results to identify patterns that correlate with successful or failed couplings. Incorporating data for non-standard amino acids like Boc-D-Ser(Me)-OH into these models would allow for more accurate predictions of coupling efficiency, helping to optimize synthesis protocols and avoid problematic sequences. Deep learning approaches, in particular, have shown promise in predicting sequence-dependent events in peptide synthesis. Current time information in Bangalore, IN.acs.org

Modeling Stereoselectivity: The stereochemical outcome of a reaction is often determined by subtle energetic differences between diastereomeric transition states. Computational methods, such as density functional theory (DFT), can be used to model these transition states and predict the stereoselectivity of a reaction. For the incorporation of Boc-D-Ser(Me)-OH into a peptide chain, computational modeling could be used to understand how the O-methyl group influences the stereochemistry of the newly formed peptide bond and to predict conditions that would favor the desired diastereomer. nih.goviris-biotech.de Such studies can also elucidate the role of the DCHA counterion in the stereochemical outcome.

Informing Derivatization Strategies: Computational tools can also be used to predict the reactivity of different sites within the Boc-D-Ser(Me)-OH molecule, guiding the development of new derivatization strategies. uga.edunih.gov For example, calculations could predict the most likely site of attack by a given reagent, allowing for the design of experiments to achieve selective modification of the molecule. This predictive power can accelerate the discovery of new derivatives with interesting properties.

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is a rapidly growing field that promises to accelerate the discovery and development of new molecules. The integration of non-standard amino acids like this compound into automated synthesis platforms is a key area for future research.

Automated Solid-Phase Peptide Synthesis (SPPS): Modern automated peptide synthesizers are capable of performing complex synthesis protocols with high efficiency and reproducibility. iris-biotech.debeilstein-journals.org These instruments can be programmed to incorporate a wide variety of natural and non-natural amino acids into a growing peptide chain. iris-biotech.debeilstein-journals.org Future work should focus on optimizing the coupling conditions for Boc-D-Ser(Me)-OH on these platforms to ensure high yields and purity. This includes exploring different activation reagents, solvents, and reaction times. Microwave-assisted SPPS, which can significantly accelerate coupling reactions, is a particularly promising technology for the efficient incorporation of sterically hindered or otherwise challenging amino acids. beilstein-journals.orgnih.gov

Continuous Flow Synthesis: Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for in-line reaction monitoring and optimization. The integration of Boc-D-Ser(Me)-OH into automated continuous flow peptide synthesis platforms would enable the rapid and efficient production of peptides and peptidomimetics containing this building block. Current time information in Bangalore, IN. The development of robust protocols for the use of this compound in flow systems will be crucial for its adoption in large-scale synthesis and manufacturing.

Data-Driven Synthesis Optimization: Automated platforms can generate large amounts of data on reaction outcomes under different conditions. This data can be used to train machine learning algorithms to predict the optimal conditions for a given synthesis. Current time information in Bangalore, IN.acs.org By integrating Boc-D-Ser(Me)-OH into such a data-driven workflow, it would be possible to rapidly identify the ideal conditions for its incorporation into any desired sequence, minimizing the need for extensive manual optimization. This approach would not only save time and resources but also lead to higher quality products.

Q & A

(Basic) What are the critical spectroscopic techniques for characterizing Boc-D-Ser(Me)-OH.DCHA, and which spectral markers should researchers prioritize?

To confirm the molecular structure, use 1H/13C NMR to identify the Boc-protecting group (δ ~1.4 ppm for tert-butyl protons) and methyl ester (δ ~3.6-3.8 ppm). IR spectroscopy verifies carbonyl stretches (Boc group at ~1680–1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (C₁₆H₂₉NO₅·C₁₂H₂₃N, MW 433.5 g/mol). Prioritize DEPT-135 NMR to distinguish CH₂/CH₃ groups in the DCHA counterion .

(Advanced) How can researchers optimize methyl group introduction in this compound to minimize racemization during peptide synthesis?

Optimize reaction temperature (0–4°C to slow racemization), use non-polar solvents (e.g., DCM) to stabilize intermediates, and employ coupling agents like HOBt/DIC. Monitor enantiomeric purity via chiral HPLC (CSP column) or circular dichroism (CD) . Validate with comparative kinetic studies using L- and D-isomer controls .

(Basic) What storage conditions ensure this compound stability, and how can degradation be detected?

Store at –20°C in airtight, desiccated containers under nitrogen. Periodically analyze purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Detect hydrolysis (free serine) by observing new peaks at ~2.5–3.5 ppm in 1H NMR or reduced retention time in HPLC .

(Advanced) How can Design of Experiments (DoE) methodologies systematically evaluate protecting group effects on this compound’s solubility in SPPS?

Use simplex centroid mixture design to test combinations of protecting groups (e.g., Boc, Fmoc), solvents (DMF, DMSO), and coupling agents. Measure solubility via turbidimetry and reactivity via reaction yield. Analyze using ANOVA to identify significant factors. Reference similar peptide reagent optimizations in mixture design studies .

(Basic) What impurities arise during this compound synthesis, and how are they separated?

Common impurities include unreacted Boc-D-Ser-OH and diastereomers . Use flash chromatography (silica gel, ethyl acetate/hexane) for bulk separation. Final purification via preparative HPLC (0.1% TFA modifier) resolves trace impurities. Confirm purity >95% by integrating HPLC chromatograms .

(Advanced) How does this compound’s stereochemical integrity influence peptide bioactivity, and how can this be validated?

The D-configuration resists enzymatic degradation, enhancing peptide stability. Test bioactivity via cell-based assays (e.g., receptor binding) and compare L/D analogs. Validate stereochemistry with X-ray crystallography or NOESY NMR to confirm spatial arrangement. Cross-reference with enzymatic cleavage studies .

(Basic) What steps are essential for scaling this compound synthesis from milligram to gram scale?

Maintain low temperature during methylation, adjust solvent volume for heat dissipation, and use mechanical stirring for homogeneity. Implement in-process controls (TLC every 2 hours). Purify via recrystallization (ethyl acetate/hexane) instead of column chromatography for efficiency .

(Advanced) How can computational tools resolve contradictory NMR data for this compound?

Perform DFT calculations (Gaussian 16) to predict NMR shifts and compare with experimental data. Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. Cross-validate with literature on analogous DCHA salts. If discrepancies persist, consider dynamic effects (rotamer populations) via variable-temperature NMR .

(Basic) What guidelines ensure reproducibility in this compound synthesis protocols?

Document exact molar ratios (e.g., 1:1.2 Ser/Me reagent), pH adjustments (maintain 8–9 during methylation), and crystallization conditions (slow cooling rate). Include supporting information with raw NMR/HPLC data, as per Beilstein Journal guidelines .

(Advanced) How can researchers integrate computational modeling with experimental data to predict this compound’s solvent-dependent conformation?

Run molecular dynamics (MD) simulations (AMBER) in explicit solvents (water, DMSO). Compare predicted conformers with NOESY cross-peaks . Validate via solubility tests —higher solubility in simulated solvents confirms model accuracy. Publish MD trajectories in open-access repositories for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.